molecular formula C13H20N2S B4543687 N-butyl-N'-(2,5-dimethylphenyl)thiourea

N-butyl-N'-(2,5-dimethylphenyl)thiourea

Cat. No. B4543687
M. Wt: 236.38 g/mol
InChI Key: LOKDHKPGYXYIDU-UHFFFAOYSA-N
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Description

Thioureas are an important class of organic compounds known for their versatile applications in pharmaceuticals, agriculture, and chemical synthesis. They exhibit a wide range of biological and chemical properties, making them valuable in various fields of study and application.

Synthesis Analysis

The synthesis of thiourea derivatives often involves multi-step reactions with specific reagents to introduce various functional groups. For example, thiourea compounds can be synthesized by reacting isothiocyanates with amines under controlled conditions (Yusof et al., 2010).

Molecular Structure Analysis

X-ray diffraction studies reveal that thiourea derivatives can crystallize in various space groups, with molecular structures showing significant variations in ring configurations and substituent orientations. These structures are critical for understanding the compound's reactivity and physical properties (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thioureas participate in numerous chemical reactions, including cyclizations and Michael additions, which are crucial for synthesizing complex organic molecules. Their reactivity is significantly influenced by the nature of substituents attached to the thiourea moiety (Okino et al., 2005).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points and solubility, can be determined through various spectroscopic and thermal techniques. These properties are essential for their application in different domains (Vyas et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity of thioureas, are crucial for their reactivity and applications. These can be explored through IR spectroscopy, NMR, and mass spectrometry to understand the electronic environment and potential reactive sites (Arslan et al., 2006).

properties

IUPAC Name

1-butyl-3-(2,5-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-4-5-8-14-13(16)15-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDHKPGYXYIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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